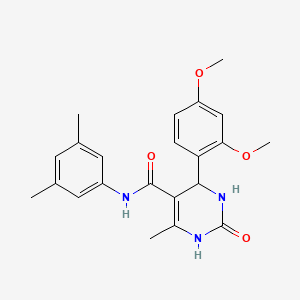

4-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

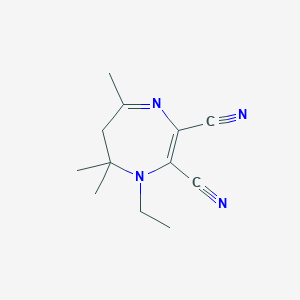

The compound "4-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" is a derivative of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (THPM), which is a class of compounds known for their diverse biological activities. The structure of this compound suggests it could have potential applications in medicinal chemistry, given the presence of dimethoxyphenyl and dimethylphenyl groups, which are often seen in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related THPM compounds typically involves a multi-component reaction, as seen in the synthesis of N,6-diaryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides, which are created by reacting acetoacetanilides with aromatic aldehydes and urea . Similarly, the synthesis of 6-aryl-3,4-dimethyl-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides involves a three-component reaction of acetoacetanilide, aromatic aldehydes, and N-methylurea . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials that introduce the desired 2,4-dimethoxyphenyl and 3,5-dimethylphenyl groups.

Molecular Structure Analysis

The molecular structure of THPM derivatives has been studied using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal packing and molecular conformation . For instance, the crystal structure of a similar compound, N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide, revealed that it crystallizes in the monoclinic space group with specific unit cell parameters and features intermolecular hydrogen bonding that stabilizes the molecular structure . These findings could be indicative of the structural characteristics that might be expected for the compound under analysis.

Chemical Reactions Analysis

The chemical reactivity of THPM derivatives can be influenced by the nature of substituents on the heterocyclic ring. For example, the dehydrogenation of various THPMs to their corresponding dihydropyrimidines has been studied under thermal and sono-thermal conditions, with the reaction rate being affected by the substituents at the C-4 and C-5 positions . This suggests that the electron-donating dimethoxy and dimethyl groups in the compound of interest may similarly influence its reactivity in oxidative conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not directly reported, the properties of related compounds can provide some insights. For instance, the crystal structure and Hirshfeld surface analysis of related THPM derivatives have been used to understand the intermolecular interactions and energetics of crystal packing . These studies often reveal the presence of hydrogen bonding and other non-covalent interactions that can influence the compound's solubility, melting point, and other physical properties. The antimicrobial and antifungal activities of similar compounds have also been evaluated, indicating the potential for biological applications .

Applications De Recherche Scientifique

Synthesis and Biological Activity

The synthesis of novel compounds with potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties, has been a significant area of research. For instance, compounds derived from similar structural families have been synthesized and evaluated for their cyclooxygenase inhibition, showcasing notable analgesic and anti-inflammatory activities. These compounds indicate a promising direction for developing new therapeutic agents targeting specific biochemical pathways (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Applications

The antimicrobial activity of tetrahydropyrimidine derivatives has been explored, with some compounds showing significant inhibition against bacterial and fungal growth. This suggests their potential application in treating infections resistant to standard drugs (Akbari et al., 2008).

Material Science Applications

In the field of material science, derivatives of similar compounds have been used to develop novel polyamides with unique properties. For example, aromatic polyamides incorporating dimethoxy-substituted triphenylamine units have been synthesized, showing excellent thermal stability and electrochromic properties. These materials are of interest for applications in electronics and as smart coatings, demonstrating the versatility of tetrahydropyrimidine derivatives in material science (Chang & Liou, 2008).

Antifungal and Cytotoxic Activities

Research into the antifungal and cytotoxic activities of pyrimidine derivatives has highlighted their potential as candidates for developing new antifungal therapies and anticancer agents. For instance, some derivatives have been found to possess significant activity against Candida Albicans, a common fungal pathogen, indicating their potential in antifungal drug development (Zamaraeva et al., 2015).

Orientations Futures

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10, 6210. DOI: 10.1039/C9SC02067E : (2,4-dimethoxyphenyl)(3,5-dimethylphenyl)methanamine. ChemicalBook. Link : Supplementary Materials for “Bisphenol A derivatives act as novel coactivator binding inhibitors for estrogen receptor b.” Journal of Biological Chemistry. [Link](https://www.jbc.org/cms/10

Propriétés

IUPAC Name |

4-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-12-8-13(2)10-15(9-12)24-21(26)19-14(3)23-22(27)25-20(19)17-7-6-16(28-4)11-18(17)29-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGWISGGAKEAAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=C(C=C(C=C3)OC)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B3007571.png)

![4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3007574.png)

![2-((4-Fluorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B3007585.png)

![N-(3-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3007586.png)